2-(2-Aminophenoxy)phenol
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Overview
Description
2-(2-Aminophenoxy)phenol: is an organic compound that belongs to the class of phenols and anilines It consists of a phenol group (a hydroxyl group attached to a benzene ring) and an aniline group (an amino group attached to a benzene ring) connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 2-(2-Aminophenoxy)phenol involves the nucleophilic aromatic substitution of an aryl halide with an aminophenol.
Hydroxylation of Arylboronic Acids: Another method involves the hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant.
Industrial Production Methods: Industrial production of phenol derivatives often involves the use of diazonium salts. For example, aromatic primary amines can be treated with nitrous acid to form diazonium salts, which are then hydrolyzed to phenols .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Aminophenoxy)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Substitution: The phenol group in the compound makes it highly reactive towards electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of the compound.
Scientific Research Applications
Chemistry: 2-(2-Aminophenoxy)phenol is used as a building block in the synthesis of various bioactive natural products and conducting polymers. Its derivatives are important in the production of plastics, adhesives, and coatings .
Biology and Medicine: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects. It is also used in the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used as an antioxidant, ultraviolet absorber, and flame retardant. Its ability to improve thermal stability and flame resistance makes it valuable in the production of various materials .
Mechanism of Action
The mechanism of action of 2-(2-Aminophenoxy)phenol involves its interaction with molecular targets through its phenol and aniline groups. The compound can participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. For example, it can act as a proteolytic agent, dissolving tissues on contact via proteolysis . Additionally, it can catalyze the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole .
Comparison with Similar Compounds
2-Aminophenol: Similar to 2-(2-Aminophenoxy)phenol but lacks the ether linkage.
4-Aminophenol: An isomer of 2-Aminophenol with the amino group in the para position.
Phenol: The parent compound with only a hydroxyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its ether linkage, which imparts different chemical properties compared to its analogs. This linkage can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
91569-24-3 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-aminophenoxy)phenol |
InChI |
InChI=1S/C12H11NO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H,13H2 |
InChI Key |
XYUXUJSTFGWTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2O |
Origin of Product |
United States |
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